molecular formula C19H17BrN2O3S B2997072 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-75-9

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2997072
CAS No.: 865246-75-9
M. Wt: 433.32
InChI Key: JZPKDROWCSGZJB-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a brominated benzoyl imino group and an ethyl acetate ester. Its molecular structure includes a benzo[d]thiazole core substituted with a methyl group at position 6 and a 2-bromobenzoyl-imino moiety at position 2. The Z-configuration of the imino group and the electron-withdrawing bromine atom influence its reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-8-12(2)10-16(15)26-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKDROWCSGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:

  • Formation of the Thiazole Ring: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting 2-aminobenzothiazole with an appropriate α-bromoketone in the presence of a base such as anhydrous sodium acetate in ethanol. The reaction is typically carried out at 80°C for 3-5 hours .

  • Introduction of the Bromobenzoyl Group: : The next step involves the introduction of the bromobenzoyl group. This can be done by reacting the thiazole intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

  • Formation of the Final Compound: : The final step involves the esterification of the intermediate with ethyl acetate. This can be achieved by reacting the intermediate with ethyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the bromobenzoyl group.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. Thiazole derivatives are known for their antibacterial, antifungal, and anticancer activities .

  • Biological Studies: : The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.

  • Chemical Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole and benzoyl moieties.

  • Material Science: : The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the thiazole ring may contribute to the compound’s overall activity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]thiazole Core

a) Position and Type of Substituents

  • 6-Methyl vs. 6-Methoxy: Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 928888-65-7) replaces the 6-methyl group with a methoxy group. Its hydrobromide salt form further improves crystallinity and stability .
  • 6-Bromo Substituent: (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 896276-63-4) introduces a bromine atom at position 6 and a methylsulfonyl-benzoyl imino group.

Table 1: Substituent Effects on Benzo[d]thiazole Derivatives

Compound Name Substituent (Position 6) Imino Group Modification Molecular Weight (g/mol) Key Properties
Target Compound Methyl 2-Bromobenzoyl 435.3* Z-configuration, lipophilic
Methyl 2-(2-imino-6-methoxy...) hydrobromide Methoxy None (protonated imino) 333.2 Hydrobromide salt, polar
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)... Bromo 2-(Methylsulfonyl)benzoyl 497.4 High electrophilicity

*Calculated based on molecular formula C₁₉H₁₆BrN₂O₃S.

Modifications to the Imino and Ester Groups

a) Imino Group Variations

  • Trifluoroacetyl Imino: Ethyl {2-[(trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate (from ) replaces the bromobenzoyl group with a trifluoroacetyl moiety. The strong electron-withdrawing effect of the CF₃ group increases acidity of the imino proton, altering reactivity in nucleophilic substitutions .
  • Benzoylglycyl Imino: Ethyl (Z)-2-(2-((benzoylglycyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate (16d) introduces a benzoylglycyl-imino group and a hydroxylated dihydrothiazole ring. This modification enhances hydrogen-bonding capacity and solubility, as evidenced by distinct ¹H NMR shifts (e.g., hydroxy proton at δ 10–12 ppm) .

b) Ester Group Variations

  • Ethyl vs. Methyl Esters : The target compound’s ethyl ester provides moderate lipophilicity, whereas methyl esters (e.g., ) are slightly more polar. Ethyl esters generally exhibit slower hydrolysis rates in vivo, impacting metabolic stability .

Biological Activity

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its complex structure, characterized by the presence of a bromobenzoyl group and a benzo[d]thiazole moiety, has garnered interest in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Synthesis and Structure

The synthesis of this compound typically involves multiple organic reactions. The key steps include:

  • Formation of the Benzo[d]thiazole Core : This is achieved by reacting 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Bromobenzoyl Group : This is done via Friedel-Crafts acylation using bromobenzoyl chloride and a Lewis acid catalyst.
  • Formation of the Imino Group : The imino group is introduced through a reaction with an appropriate amine under dehydrating conditions.

The structural uniqueness of this compound arises from the bromine atom, which enhances its binding affinity to biological targets through halogen bonding interactions .

Anticancer Potential

Research has indicated that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzothiazole can inhibit RNA polymerase enzymes critical for cancer cell growth, with some compounds demonstrating IC50 values in the micromolar range .

Antimicrobial Effects

Compounds with similar structures have been reported to possess antibacterial , antifungal , and antiprotozoal activities. For example, derivatives synthesized from benzothiazole scaffolds have shown significant inhibitory effects against various microbial strains, with minimal inhibition concentrations (MICs) as low as 50 µg/mL .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, particularly enzymes. By occupying the active sites of these enzymes, the compound effectively disrupts critical biological pathways associated with cell division and proliferation. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens .

Case Studies

Several case studies highlight the biological efficacy of related benzothiazole derivatives:

  • Anticancer Study : A study demonstrated that a similar benzothiazole derivative inhibited Pol I and Pol II enzymes in HCT-116 cancer cells, showcasing a moderate level of cellular activity with an IC50 value of 0.66 µM .
  • Antimicrobial Activity Assessment : In vitro testing revealed that various synthesized benzothiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents .

Data Summary Table

Activity TypeCompound ClassObserved EffectIC50/MIC Values
AnticancerBenzothiazole DerivativesEnzyme inhibitionIC50 = 0.66 µM
AntibacterialBenzothiazole DerivativesSignificant bacterial inhibitionMIC = 50 µg/mL
AntifungalBenzothiazole DerivativesInhibition of fungal growthMIC = varies
AntiprotozoalBenzothiazole DerivativesReduced protozoan viabilityMIC = varies

Q & A

Q. Basic Approach :

  • Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), reaction time (12–24 h), and bromine concentration (1–3 eq.) to identify optimal conditions .

  • Yield Data Table :

    Bromine (eq.)Temp. (°C)Time (h)Yield (%)
    1.51001672
    2.01102085

Advanced Strategy :
Use microfluidic flow chemistry () to enhance mixing and heat transfer, reducing side products like over-brominated derivatives.

How does the methyl group at position 6 of the benzothiazole ring influence the compound’s reactivity?

Basic Mechanistic Insight :
The electron-donating methyl group increases electron density on the benzothiazole ring, accelerating electrophilic substitution at position 2. This enhances imine formation kinetics .

Advanced Study :
Perform Hammett analysis with substituted benzothiazoles (e.g., -Cl, -OCH₃) to quantify substituent effects on reaction rates. Computational studies (e.g., Fukui indices) can map nucleophilic/electrophilic sites .

What analytical techniques are critical for purity assessment and structural validation?

Q. Basic Protocol :

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5%).
  • Elemental Analysis : Confirm C, H, N, S, Br content within ±0.3% of theoretical values .

Q. Advanced Validation :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 447.02 for C₁₉H₁₈BrN₂O₃S).
  • Solid-State NMR : Characterize crystalline polymorphs if solubility issues arise .

How can the biological activity of this compound be hypothesized based on structural analogs?

Basic Hypothesis :
The 2-bromobenzoyl imino group and thiazole core resemble antimicrobial agents () and kinase inhibitors (). Test against Staphylococcus aureus (MIC assay) and cancer cell lines (MTT assay) .

Advanced Screening :
Use molecular docking to predict binding affinity for targets like EGFR or CDK1. Compare with analogs (e.g., 2-chloro derivatives) to establish structure-activity relationships .

What are the stability challenges for this compound under storage conditions?

Q. Basic Stability Profile :

  • Hydrolysis Risk : The ester group may degrade in humid environments. Store at −20°C under argon.
  • Light Sensitivity : The bromine and imine groups are prone to photodegradation. Use amber vials .

Advanced Analysis :
Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., free carboxylic acid via ester hydrolysis) .

How can synthetic by-products be minimized during imine formation?

Q. Basic Mitigation :

  • Use anhydrous methanol and molecular sieves to suppress hydrolysis.
  • Optimize stoichiometry (1:1.05 molar ratio of hydrazine to benzoyl chloride) .

Advanced Solution :
Employ Schlenk line techniques () to exclude oxygen/moisture. Monitor intermediates via UPLC-MS to isolate and characterize by-products (e.g., E-isomers or dimerized species) .

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